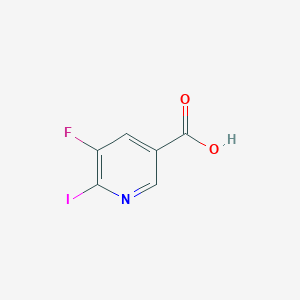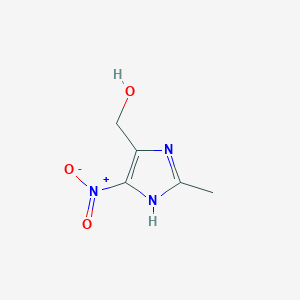
Methyl 3-(2,4-dichlorophenyl)-3-hydroxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2,4-dichlorophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a 3-hydroxypropanoate backbone, with a 2,4-dichlorophenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,4-dichlorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2,4-dichlorophenyl)-3-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and residence time, leading to higher yields and improved efficiency compared to traditional batch reactors.
化学反応の分析
Types of Reactions
Methyl 3-(2,4-dichlorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(2,4-Dichlorophenyl)-3-oxopropanoic acid.
Reduction: 3-(2,4-Dichlorophenyl)-3-hydroxypropanol.
Substitution: 3-(2,4-Dimethoxyphenyl)-3-hydroxypropanoate.
科学的研究の応用
Methyl 3-(2,4-dichlorophenyl)-3-hydroxypropanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 3-(2,4-dichlorophenyl)-3-hydroxypropanoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
類似化合物との比較
Similar Compounds
Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate: Similar structure but with a carbonyl group instead of a hydroxyl group.
3-(2,4-Dichlorophenyl)-3-hydroxypropanoic acid: The acid form of the compound.
3-(2,4-Dichlorophenyl)-3-hydroxypropanol: The reduced form of the ester.
Uniqueness
Methyl 3-(2,4-dichlorophenyl)-3-hydroxypropanoate is unique due to the presence of both a hydroxyl group and a methyl ester group, which allows it to participate in a wide range of chemical reactions. Its dichlorophenyl substituent also imparts specific chemical properties, such as increased reactivity in substitution reactions.
特性
分子式 |
C10H10Cl2O3 |
|---|---|
分子量 |
249.09 g/mol |
IUPAC名 |
methyl 3-(2,4-dichlorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C10H10Cl2O3/c1-15-10(14)5-9(13)7-3-2-6(11)4-8(7)12/h2-4,9,13H,5H2,1H3 |
InChIキー |
FNVQDTROGWTBIU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC(C1=C(C=C(C=C1)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-(2-Hydroxy-2-methylpropyl)-6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide](/img/structure/B12832913.png)


![4-Bromobicyclo[2.1.1]hexan-1-ol](/img/structure/B12832929.png)
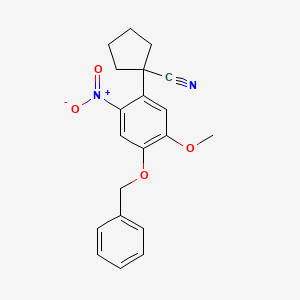
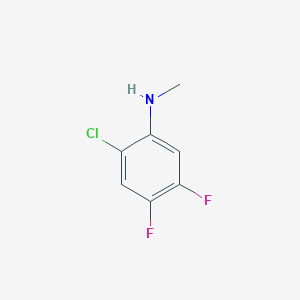
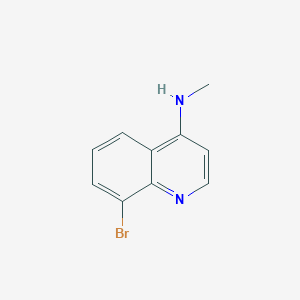
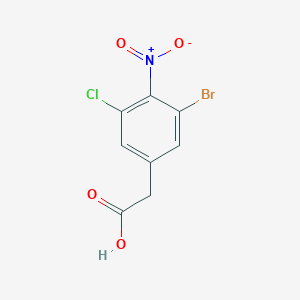

![2-Bromo-6-methylthiazolo[5,4-b]pyridine](/img/structure/B12832972.png)
